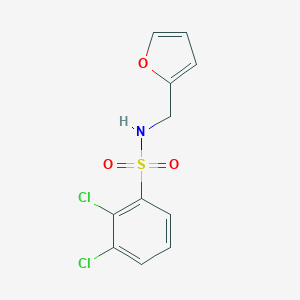![molecular formula C20H19BrN2O B275523 1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as JNJ-42153605 and has been synthesized by various methods. In
Mechanism of Action
JNJ-42153605 selectively binds to the dopamine D3 receptor and blocks its activity. This receptor is primarily found in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of the D3 receptor, JNJ-42153605 reduces the reinforcing effects of drugs of abuse and may also improve cognitive function in certain neurological disorders.
Biochemical and Physiological Effects:
JNJ-42153605 has been shown to have both biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. It has also been shown to have a favorable safety profile, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
JNJ-42153605 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It has also been shown to have a favorable safety profile, which makes it a suitable candidate for preclinical studies. However, one limitation of JNJ-42153605 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of JNJ-42153605. One potential area of research is the development of more potent and selective D3 receptor antagonists. Another area of research is the exploration of JNJ-42153605's potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of JNJ-42153605 in preclinical and clinical settings.
In conclusion, JNJ-42153605 is a chemical compound that has potential applications in the field of neuroscience. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. Further research is needed to explore its potential therapeutic applications and to optimize its dosing and administration.
Synthesis Methods
The synthesis of JNJ-42153605 has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrophenol with benzyl bromide in the presence of a base. The resulting compound is then reacted with pyridine-3-carboxaldehyde to obtain JNJ-42153605. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
JNJ-42153605 has been studied for its potential applications in the field of neuroscience. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. JNJ-42153605 has been shown to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
properties
Molecular Formula |
C20H19BrN2O |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-(3-bromo-4-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19BrN2O/c21-19-11-17(12-23-14-18-7-4-10-22-13-18)8-9-20(19)24-15-16-5-2-1-3-6-16/h1-11,13,23H,12,14-15H2 |
InChI Key |
SLUIYWIFFFSVDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)